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molecular formula C8H7F2NO3 B8405979 3,4-Difluoro-2-(2-hydroxyethyl)nitrobenzene

3,4-Difluoro-2-(2-hydroxyethyl)nitrobenzene

Cat. No. B8405979
M. Wt: 203.14 g/mol
InChI Key: DVCZDXCAIIVEJY-UHFFFAOYSA-N
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Patent
US05399553

Procedure details

19.8 g of the sodium borohydride was added to 60 ml of tetrahydrofuran, and, while the mixed solution was cooled on ice below 10° C., a solution obtained by dissolving 60 g (276 mmol) of 2,3-difluoro-6-nitrophenylacetic acid in 20 ml of tetrahydrofuran was dropped to the mixed solution through 1 hour. Then, 120 ml of tetrahydrofuran solution dissolving 90 ml of boron trifluoride ethyl ether complex was dropped to the reaction solution through 1 hour below 10° C. The solution was stirred for 15 minutes under cooled on ice and for 20 minutes at room temperature. To 1.5 l of methylene chloride, 1.2 l of ice/water, 84 g of sodium hydrogen carbonate was added, and, while well stirring this solution, the reaction solution was slowly added to this solution. The obtained solution was stirred overnight. The organic layer was separated from the solution, and after drying over magnesium sulfate, solvent was removed by distillation to obtain 61 g of oily 3,4-difluoro-2-(2-hydroxyethyl)nitrobenzene. To this oily material, 58 ml (414 mmol) of triethylamine and 500 ml of methylene chloride were added, and while cooling on ice, 100 ml of methylene chloride solution containing 19 ml (381 mmol) of acetyl chloride was dropped to the solution. After stirring for 1 hour and 80 minutes, 5 ml of acetyl chloride was further added to the mixture, and after 30 minutes, the mixture was washed with 200 ml of water twice. After drying over magnesium sulfate, the solvent was removed by distillation to obtain 76.5 g of 2-(2-acetoxyethyl)-3,4-difluoronitrobenzene.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step Three
Quantity
84 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:5]=1[CH2:14][C:15](O)=[O:16].C(Cl)Cl.C(=O)([O-])O.[Na+]>O1CCCC1>[F:3][C:4]1[C:5]([CH2:14][CH2:15][OH:16])=[C:6]([N+:11]([O-:13])=[O:12])[CH:7]=[CH:8][C:9]=1[F:10] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
FC1=C(C(=CC=C1F)[N+](=O)[O-])CC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
C(Cl)Cl
Name
ice water
Quantity
1.2 L
Type
reactant
Smiles
Name
Quantity
84 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while the mixed solution was cooled on ice below 10° C.
CUSTOM
Type
CUSTOM
Details
a solution obtained
ADDITION
Type
ADDITION
Details
was dropped to the mixed solution through 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was dropped to the reaction solution through 1 hour below 10° C
Duration
1 h
STIRRING
Type
STIRRING
Details
while well stirring this solution
ADDITION
Type
ADDITION
Details
the reaction solution was slowly added to this solution
STIRRING
Type
STIRRING
Details
The obtained solution was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over magnesium sulfate, solvent
CUSTOM
Type
CUSTOM
Details
was removed by distillation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC=1C(=C(C=CC1F)[N+](=O)[O-])CCO
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: CALCULATEDPERCENTYIELD 108.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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